molecular formula C9H6F13IO B1442026 4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol CAS No. 1350637-03-4

4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

Cat. No. B1442026
M. Wt: 504.03 g/mol
InChI Key: NTJQBCMWSLFVDR-UHFFFAOYSA-N
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Description

The compound “4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol” is likely a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties, such as high thermal and chemical stability .


Chemical Reactions Analysis

Fluorinated compounds are known to participate in various chemical reactions. The presence of the trifluoromethyl group can significantly affect the reactivity of the compound .

Scientific Research Applications

  • Photocatalysis and Phosphorescent OLEDs

    • This compound can be used as a ligand in Ir (III) complexes, which are suitable for use in photocatalysis and phosphorescent OLEDs .
    • Photocatalysis is a process in which light energy is used to speed up a reaction. In the case of OLEDs (Organic Light Emitting Diodes), these complexes can help improve the efficiency and lifespan of the devices .
  • Luminescence Probes

    • The compound can be used as a ligand scaffold for lanthanoid-based luminescence .
    • Lanthanoid-centered luminescence in aqueous solution has been observed with this compound .
    • It exhibits a great potential to use in 19 F MRI/optical imaging probes .
  • Dye-Sensitive Solar Cells (DSSCs)

    • The trifluoromethyl anchoring groups in this compound improve the photoconversion efficiency (up to 34%) in dye-sensitive solar cells (DSSCs) .
    • The enhancement is owing to the stabilization of the highest occupied molecular orbital (HOMO) introduced by the fluorinated building blocks .
  • Organometallic Complexes

    • This compound can be used as a ligand for metal complexes .
    • The nitrogen atoms and the metal centre form a stable 5-membered ring .
    • These complexes can be used in various research fields, including OLEDs, DSSCs, and photocatalytic reactions .
  • 19F MRI/Optical Imaging Probes

    • The compound shows a great potential to be used in 19F MRI/optical imaging probes .
    • Homoleptic rare earth metal (terbium and dysprosium) complexes with this compound show quantum yield up to 0.9% and high relaxation rate of 99.5 Hz in 19F NMR .
  • Photocatalytic Reactions

    • This compound can be used in photocatalytic reactions .
    • Photocatalysis is a process in which light energy is used to speed up a reaction .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including health effects, safe handling and storage procedures, and emergency response measures .

Future Directions

The future directions in the study of fluorinated compounds likely involve the development of new synthesis methods, the discovery of new reactions, and the design of new fluorinated drugs and materials .

properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoro-2-iodo-4,4-bis(trifluoromethyl)heptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F13IO/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3(23)2-24/h3,24H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJQBCMWSLFVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Reactant of Route 2
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Reactant of Route 3
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Reactant of Route 4
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Reactant of Route 5
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Reactant of Route 6
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

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